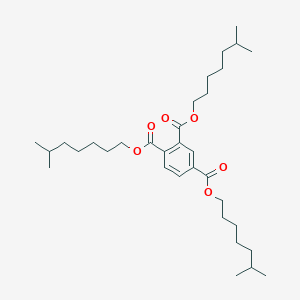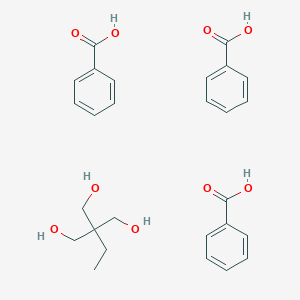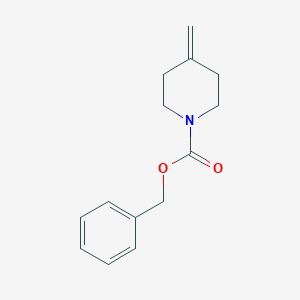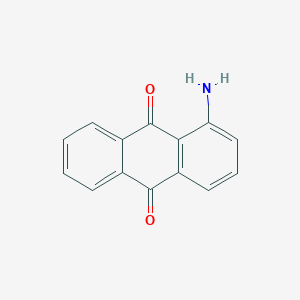
1,2-双(4-吡啶基)乙烷
描述
1,2-Bis(4-pyridyl)ethane is an organic compound with the chemical formula C12H12N2. It is a colorless crystalline solid that is soluble in most organic solvents such as ethanol, acetone, and benzene . This compound is primarily used as a ligand in coordination chemistry, forming coordination compounds with transition metal ions for various applications .
科学研究应用
1,2-Bis(4-pyridyl)ethane has a wide range of scientific research applications:
作用机制
Target of Action
1,2-Bis(4-pyridyl)ethane, also known as Bpa or 4,4′-Ethylenedipyridine, is primarily an N-donor ligand . It targets metal ions , forming molecular and coordination polymers . The role of these targets is to facilitate the formation of these polymers, which have various applications in fields such as catalysis, fluorescence analysis, and the synthesis of porous materials .
Mode of Action
The compound interacts with its targets (metal ions) through its nitrogen atoms , which act as donor atoms . This interaction results in the formation of coordination polymers. The flexibility of 1,2-Bis(4-pyridyl)ethane allows it to act as a bridging ligand , linking metal ions together to form these polymers .
Biochemical Pathways
It’s known that the compound plays a crucial role in the synthesis ofmetal-organic frameworks (MOFs) . These MOFs have diverse structures and properties, depending on the specific metal ions and organic ligands involved, and can participate in various chemical reactions and processes.
Result of Action
The primary result of 1,2-Bis(4-pyridyl)ethane’s action is the formation of coordination polymers and MOFs . These structures have a wide range of applications, from gas storage and separation to catalysis and drug delivery. The specific molecular and cellular effects of the compound’s action would depend on the nature of the resulting MOF or polymer and its application.
Action Environment
The action, efficacy, and stability of 1,2-Bis(4-pyridyl)ethane can be influenced by various environmental factors. For instance, the formation of coordination polymers and MOFs often requires specific conditions, such as certain temperatures and pressures . Additionally, the presence of other chemicals, such as solvents, can also impact the compound’s action.
生化分析
Biochemical Properties
It is known to interact with metal ions in the formation of molecular and coordination polymers . The nature of these interactions is largely dependent on the specific metal ions involved.
Molecular Mechanism
The molecular mechanism of 1,2-Bis(4-pyridyl)ethane is primarily related to its role as a ligand in the formation of molecular and coordination polymers It can bind to metal ions, facilitating the formation of these complex structures
准备方法
1,2-Bis(4-pyridyl)ethane can be synthesized through a relatively simple process. The preparation involves two main steps:
Reaction of 4-pyridinecarboxaldehyde with ethylenediamine: This reaction occurs in a suitable solvent to generate 1,2-bis(4-pyridine)ethanol.
Condensation reaction: The 1,2-bis(4-pyridyl)ethanol is then subjected to a condensation reaction with pyrophosphoric acid under acidic conditions to obtain 1,2-Bis(4-pyridyl)ethane.
化学反应分析
1,2-Bis(4-pyridyl)ethane undergoes various types of chemical reactions, including:
Coordination Reactions: It acts as an N-donor ligand, forming coordination polymers with metal ions.
Oxidation and Reduction: The compound can participate in redox reactions, particularly when coordinated with metal centers.
Substitution Reactions: It can undergo substitution reactions, especially in the presence of reactive halogenated derivatives.
Common reagents and conditions used in these reactions include transition metal cations, acidic or basic conditions, and various solvents such as methanol and ethanol. The major products formed from these reactions are coordination polymers and metal-organic frameworks .
相似化合物的比较
1,2-Bis(4-pyridyl)ethane is unique due to its flexible structure and ability to form diverse coordination polymers. Similar compounds include:
- 4,4’-Ethylenedipyridine
- 1,2-Bis(4-pyridyl)ethylene
- 4,4’-Azopyridine
- 4,4’-Trimethylenedipyridine
These compounds share similar coordination properties but differ in their structural flexibility and specific applications.
属性
IUPAC Name |
4-(2-pyridin-4-ylethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1(11-3-7-13-8-4-11)2-12-5-9-14-10-6-12/h3-10H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRKTVIJNCVZAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022221 | |
| Record name | 1,2-bis(4-Pyridyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4916-57-8 | |
| Record name | 1,2-Bis(4-pyridyl)ethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4916-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Bis(4-pyridyl)ethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004916578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4916-57-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11477 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-bis(4-Pyridyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-ethylenedipyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.221 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-BIS(4-PYRIDYL)ETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WO1EVC302B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,2-Bis(4-pyridyl)ethane?
A1: The molecular formula of 1,2-Bis(4-pyridyl)ethane is C12H12N2, and its molecular weight is 184.24 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize 1,2-Bis(4-pyridyl)ethane?
A2: Common spectroscopic techniques for characterizing bpe include:
- Infrared (IR) Spectroscopy: Identifies functional groups based on their characteristic vibrational frequencies. For bpe, IR spectroscopy can confirm the presence of C-H, C=C, and C-N bonds. [, , , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the compound's structure and connectivity. []
- UV-Vis Spectroscopy: Characterizes the electronic transitions within the molecule, often used to study metal complexes of bpe. [, ]
Q3: How does the flexibility of 1,2-Bis(4-pyridyl)ethane influence its coordination behavior and the resulting crystal structures?
A3: While bpe possesses a rigid central ethylene bridge, its pyridyl rings can rotate to some extent. This flexibility allows bpe to adopt various conformations, influencing its coordination to metal ions and the resulting dimensionality and topology of the crystal structures. For example, bpe can bridge metal centers to form 1D chains, 2D grids, or 3D frameworks. [, , , , , , , ]
Q4: What types of intermolecular interactions are commonly observed in crystal structures containing 1,2-Bis(4-pyridyl)ethane?
A5: Besides coordination bonds with metal ions, bpe can participate in various non-covalent interactions that contribute to the crystal packing and stability. These include:* π-π stacking interactions between the aromatic pyridyl rings of adjacent bpe molecules. [, , ]* Hydrogen bonding involving the nitrogen atoms of the pyridyl rings and hydrogen bond donors like water molecules or protic solvents. [, , ]* C-H···π interactions between the ethylene bridge of bpe and aromatic rings of neighboring molecules. []
Q5: How does the choice of metal ion influence the structures and properties of coordination polymers formed with 1,2-Bis(4-pyridyl)ethane?
A6: The coordination preferences (e.g., coordination number, geometry) and the nature of the metal ion (e.g., ionic radius, charge) significantly affect the resulting framework structures and properties. Different metal ions can lead to distinct coordination polymers with bpe, displaying variations in dimensionality, topology, porosity, and magnetic or luminescent behavior. [, , , , , , ]
Q6: Has 1,2-Bis(4-pyridyl)ethane been investigated in the context of heterogeneous catalysis, and if so, what are the potential advantages and challenges?
A8: While most studies on bpe-containing materials focus on their structural and physical properties, their application in heterogeneous catalysis is an emerging field. The ability to design porous frameworks with bpe and immobilize catalytically active metal centers within these frameworks holds promise for developing efficient and recyclable heterogeneous catalysts. []
Q7: How has computational chemistry been employed to study 1,2-Bis(4-pyridyl)ethane and its complexes?
A7: Computational methods like Density Functional Theory (DFT) have been used to:
Q8: How do structural modifications to 1,2-Bis(4-pyridyl)ethane, such as changing the length of the alkyl spacer or introducing substituents on the pyridyl rings, affect its coordination behavior and the properties of the resulting complexes?
A8: Modifying the bpe structure can significantly impact its coordination chemistry and material properties.
- Spacer Length: Altering the spacer length between the pyridyl rings can affect the dimensionality and pore size of the resulting frameworks. For example, longer spacers might lead to the formation of interpenetrated networks. [, ]
- Substituents: Introducing substituents on the pyridyl rings can fine-tune the electronic properties, solubility, and intermolecular interactions of bpe, thereby influencing the assembly process and properties of the resulting materials. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(2S,3aS,6aS)-2-(methoxymethyl)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole](/img/structure/B167218.png)
![(Z)-7-[(1S,2S,3S,5R)-3-[(4-(125I)Iodanylphenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B167224.png)
![(4S)-5-cyclohexyl-2,2-difluoro-N-(2-morpholin-4-ylethyl)-4-[[(2S)-2-[[(2S)-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanoyl]amino]pent-4-enoyl]amino]-3-oxopentanamide](/img/structure/B167226.png)







